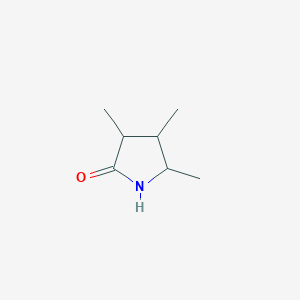

rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans (FPCA) is an organofluorine compound that is used in various scientific research applications. It is a synthetic compound that is used for its unique properties, such as its high solubility, low toxicity, and low reactivity. FPCA is also known for its ability to act as a proton acceptor and electron donor, making it useful in a range of biochemical and physiological processes.

Applications De Recherche Scientifique

Chemical Industry Applications

Cyclopropane carboxylic acids are valuable building blocks in the chemical industry due to their unique structure. They are used in the synthesis of various other compounds, which could include polymers, resins, and other specialty chemicals .

Pharmaceutical Applications

These acids serve as precursors in the synthesis of several pharmaceutical compounds. This includes antibiotics and antiviral agents, suggesting that rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid could potentially be used in the development of new medications .

Agricultural Chemicals

The related compound aminocyclopropane carboxylic acid is a precursor to ethylene, a plant hormone. This indicates that cyclopropane carboxylic acids might be used in the synthesis of agricultural chemicals such as growth regulators or pesticides .

Synthesis of Pesticides

A practical and systematic method for optical resolution of gem-dihalo- and monohalocyclopropanecarboxylic acids has been utilized for the synthesis of chiral pesticides. This suggests another potential application area for rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid in the development of new pesticides .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group and a fluorine atom. The stereochemistry of the cyclopropane ring must be controlled to ensure the desired enantiomer is obtained.", "Starting Materials": [ "2-fluorobenzene", "ethyl diazoacetate", "copper(I) iodide", "cyclopropane carboxylic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(2-fluorophenyl)diazoacetate by reacting 2-fluorobenzene with ethyl diazoacetate in the presence of copper(I) iodide as a catalyst.", "Step 2: Cyclopropanation of ethyl 2-(2-fluorophenyl)diazoacetate with cyclopropane carboxylic acid in the presence of a base such as sodium hydroxide to form rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using hydrochloric acid to form rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid.", "Step 4: Introduction of a trans double bond by treating rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid with sodium bicarbonate and a fluorinating agent such as hydrogen fluoride or potassium fluoride in the presence of water and ethyl acetate as a solvent.", "Step 5: Isolation and purification of rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans using standard techniques such as filtration, extraction, and chromatography." ] } | |

Numéro CAS |

455267-87-5 |

Nom du produit |

rac-(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, trans |

Formule moléculaire |

C10H9FO2 |

Poids moléculaire |

180.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.